molecular formula C8H17O2P B14559850 (2-Ethoxyethenyl)(diethyl)oxo-lambda~5~-phosphane CAS No. 61753-09-1

(2-Ethoxyethenyl)(diethyl)oxo-lambda~5~-phosphane

Cat. No.: B14559850
CAS No.: 61753-09-1
M. Wt: 176.19 g/mol
InChI Key: OKDBRFHWRRCWDU-UHFFFAOYSA-N
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Description

(2-Ethoxyethenyl)(diethyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of an ethoxyethenyl group and diethyl groups attached to a phosphorus atom, which is also bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethenyl)(diethyl)oxo-lambda~5~-phosphane typically involves the reaction of diethylphosphine oxide with ethoxyethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The compound is typically purified through distillation or recrystallization to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethenyl)(diethyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.

    Reduction: Reduction reactions can convert the compound into phosphines or phosphine derivatives.

    Substitution: The ethoxyethenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products Formed

    Oxidation: Phosphine oxides, phosphonic acids.

    Reduction: Phosphines, phosphine derivatives.

    Substitution: Various substituted phosphine compounds.

Scientific Research Applications

(2-Ethoxyethenyl)(diethyl)oxo-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxyethenyl)(diethyl)oxo-lambda~5~-phosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The ethoxyethenyl group may also participate in covalent bonding with target molecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethylphosphine oxide
  • Ethoxyethene
  • Phosphine oxides

Comparison

(2-Ethoxyethenyl)(diethyl)oxo-lambda~5~-phosphane is unique due to the presence of both ethoxyethenyl and diethyl groups attached to the phosphorus atom. This structural feature imparts distinct chemical reactivity and potential applications compared to other similar compounds. For example, diethylphosphine oxide lacks the ethoxyethenyl group, which limits its reactivity in certain types of chemical reactions.

Properties

CAS No.

61753-09-1

Molecular Formula

C8H17O2P

Molecular Weight

176.19 g/mol

IUPAC Name

1-diethylphosphoryl-2-ethoxyethene

InChI

InChI=1S/C8H17O2P/c1-4-10-7-8-11(9,5-2)6-3/h7-8H,4-6H2,1-3H3

InChI Key

OKDBRFHWRRCWDU-UHFFFAOYSA-N

Canonical SMILES

CCOC=CP(=O)(CC)CC

Origin of Product

United States

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